N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide
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Overview
Description
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a phenyl group and a heptanamide chain. Triazole derivatives are known for their diverse biological activities and have found applications in various fields including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may affect cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Indole Derivatives: These compounds contain an indole ring and exhibit similar biological activities.
Pyrazole Derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.
Uniqueness
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is unique due to its specific substitution pattern and the presence of both a triazole ring and a heptanamide chain. This unique structure contributes to its distinct chemical and biological
Properties
CAS No. |
62400-45-7 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-N-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(19-21(17)3)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3 |
InChI Key |
PYPQJOIGEWMERA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=NC(=NN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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